

Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Injection

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

Cat. No.: B1662600

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Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor, demonstrating high affinity with a K_i value of 5.2 nM.[1] Its selectivity is notable, with a 250-fold preference over D3 receptors and over 1000-fold selectivity against D1, D2, and D5 receptors.[1] This compound is a valuable tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of **Ro 10-5824 dihydrochloride** for in vivo injections, along with relevant physicochemical data and a summary of its signaling pathway.

Physicochemical Properties and Solubility

Ro 10-5824 dihydrochloride is a white to off-white solid powder. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form, a common strategy to improve the bioavailability of pharmaceutical agents.[2][3]

Table 1: Physicochemical Properties of **Ro 10-5824 Dihydrochloride**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₀ N ₄ ·2HCl	
Molecular Weight	353.29 g/mol	[4]
Purity	≥99%	
CAS Number	189744-94-3	

Table 2: Solubility Data for **Ro 10-5824 Dihydrochloride**

Solvent	Concentration	Molarity (approx.)	Notes	Reference
Water	100 mg/mL	283.05 mM	Ultrasonic assistance may be required.	[1]
Water	Soluble to 100 mM	~35.3 mg/mL		
Water	≥ 60 mg/mL	≥ 169.83 mM	[4][5]	
DMSO	8.33 mg/mL	23.58 mM	Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.	[1][5]
DMSO	Soluble to 75 mM	~26.5 mg/mL		
Saline	Not specified, but used for in vivo studies	Not specified	Used for intramuscular and intraperitoneal injections in animal models.	[6][7]

Experimental Protocols: Preparation for Injection

The following protocols are intended for preclinical research use. All preparations should be conducted in a sterile environment using aseptic techniques.

Materials

- **Ro 10-5824 dihydrochloride** powder
- Sterile, pyrogen-free saline (0.9% sodium chloride) for injection
- Sterile, pyrogen-free water for injection
- Sterile vials
- Sterile syringes and needles (appropriate gauge for the intended animal model)
- Vortex mixer
- Ultrasonic bath (optional, but recommended)
- Sterile 0.22 μm syringe filters

Protocol for Saline-Based Formulation for In Vivo Injection

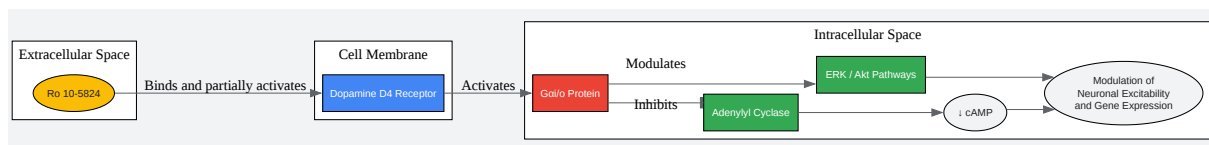
This protocol is suitable for preparing **Ro 10-5824 dihydrochloride** for administration routes such as intraperitoneal (i.p.) or intramuscular (i.m.) injection in animal models.[\[6\]](#)[\[7\]](#)

- **Determine the Required Concentration:** Based on the desired dosage (e.g., 1.0, 3.0, or 10.0 mg/kg) and the weight of the experimental animals, calculate the required final concentration of the solution.[\[6\]](#)[\[8\]](#)
- **Weighing the Compound:** Accurately weigh the required amount of **Ro 10-5824 dihydrochloride** powder in a sterile environment.
- **Reconstitution:**
 - Transfer the weighed powder into a sterile vial.
 - Add a small volume of sterile saline to the vial.
 - Vortex the vial until the powder is fully dissolved.

- If dissolution is slow, sonication in an ultrasonic bath for short intervals can be beneficial.
[1][9]
- Once dissolved, add the remaining volume of sterile saline to reach the final desired concentration.
- Sterile Filtration:
 - Draw the solution into a sterile syringe.
 - Attach a sterile 0.22 µm syringe filter to the syringe.
 - Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination and undissolved particulates.
- Storage and Handling:
 - For immediate use, the freshly prepared solution can be kept at room temperature, protected from light.
 - For storage, it is recommended to aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] Always refer to the manufacturer's specific storage recommendations.

Signaling Pathway and Mechanism of Action

Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gai/o subunit.[10][11][12] Upon activation, the Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other downstream signaling cascades, including the phosphorylation of ERK1/2 and Akt/PKB, which are involved in cell growth, proliferation, and survival.[13]

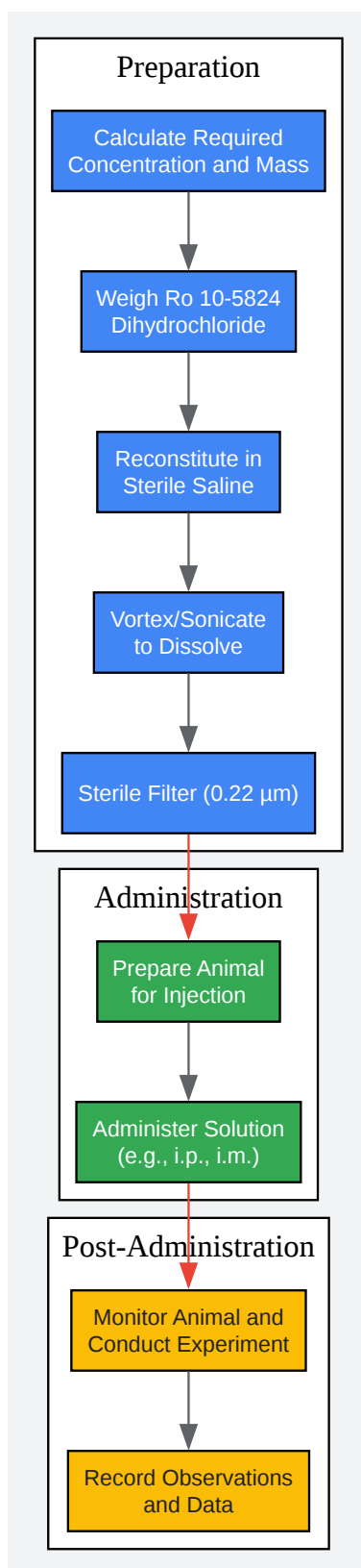


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Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.

Experimental Workflow

The following diagram outlines the general workflow for preparing **Ro 10-5824 dihydrochloride** for an in vivo experiment.



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